molecular formula C10H26N4 B12614341 Decane-1,4,7,10-tetramine CAS No. 877459-76-2

Decane-1,4,7,10-tetramine

Cat. No.: B12614341
CAS No.: 877459-76-2
M. Wt: 202.34 g/mol
InChI Key: KCAVYKLXSPJYBK-UHFFFAOYSA-N
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Description

Decane-1,4,7,10-tetramine is a linear tetramine compound featuring a decane backbone with amine groups positioned at the 1st, 4th, 7th, and 10th carbon atoms. Polyamines like this tetramine are known for their electron-donor properties and ability to interact with cellular components, as inferred from studies on bacterial affinity with apolar solvents like decane .

Properties

CAS No.

877459-76-2

Molecular Formula

C10H26N4

Molecular Weight

202.34 g/mol

IUPAC Name

decane-1,4,7,10-tetramine

InChI

InChI=1S/C10H26N4/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h9-10H,1-8,11-14H2

InChI Key

KCAVYKLXSPJYBK-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC(CCCN)N)N)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Decane-1,4,7,10-tetramine can be synthesized through several methods. One common approach involves the reaction of triethylene tetramine with methyl benzene and water to obtain a triethylene tetramine hydrated crystal substance. This substance is then heated and reacted with N,N-dimethylformamide dimethylacetal and methyl benzene to form bis-imidazoline. The bis-imidazoline is further reacted with potassium carbonate, acetonitrile, and 1,2-ethylene dibromide to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triethylene tetramine and urea as starting materials. These react to form ethylene bis-imidazolidinone, which undergoes a condensation reaction with 1,2-dihalogenated ethane to produce diketone cyclododecane. This intermediate is then hydrolyzed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions: Decane-1,4,7,10-tetramine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated compounds like 1,2-dihalogenated ethane are typical reagents.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the halogenated compound used.

Scientific Research Applications

Decane-1,4,7,10-tetramine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent for metal ions.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.

Mechanism of Action

The mechanism of action of decane-1,4,7,10-tetramine involves its ability to chelate metal ions and interact with biological molecules. The amine groups can form stable complexes with metal ions, which can then participate in various biochemical pathways. This chelation ability makes it useful in applications such as enzyme inhibition and drug delivery .

Comparison with Similar Compounds

Structural and Functional Comparisons

(a) Decane-1,4,7,10-tetramine vs. Macrocyclic Tetramines (DOTA)
  • Structure :
    • This compound: Linear aliphatic tetramine.
    • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): Macrocyclic tetramine with four acetic acid pendant arms.
  • Stability :
    • DOTA exhibits superior kinetic stability compared to linear ligands like DTPA, making it ideal for retaining Gd(III) or Ga(III) in medical imaging .
    • Linear tetramines (e.g., this compound) likely exhibit lower kinetic stability due to the absence of macrocyclic preorganization.
  • Applications :
    • DOTA is widely used in MRI contrast agents (e.g., Gd-DOTA) and radiopharmaceuticals (e.g., Gallium-68 DOTATATE) due to its stable metal chelation .
    • This compound’s applications remain less documented but may include experimental chelation or polyamine pathway modulation .
(b) This compound vs. Methoctramine
  • Structure :
    • Methoctramine (N,N'-bis(2-methoxybenzyl)decane-1,10-diamine): Symmetrically substituted tetramine with terminal 2-methoxybenzyl groups .
    • This compound: Unsubstituted linear tetramine.
  • Function :
    • Methoctramine is a polyamine analogue studied for its inhibitory effects on spermine oxidase and polyamine metabolism .
    • This compound’s unmodified structure may offer broader metal-binding flexibility but lower specificity.
(c) This compound vs. Hexamethylene Tetramine
  • Structure :
    • Hexamethylene tetramine (Methenamine): Cage-like heterocyclic compound (C6H12N4) .
    • This compound: Linear aliphatic structure.
  • Applications :
    • Hexamethylene tetramine is used in plastics, pharmaceuticals, and as a urinary antiseptic .
    • This compound’s applications are less established but may diverge due to its linearity and amine spacing.

Thermodynamic and Kinetic Stability Data

Compound Structure Type Thermodynamic Stability Kinetic Stability Key Applications
This compound Linear Moderate (inferred) Lower (vs. macrocycles) Chelation research
DOTA Macrocyclic High Very High MRI contrast agents
Methoctramine Substituted Not reported Not reported Polyamine metabolism

Physicochemical Properties

  • Decane Derivatives :
    • Decane (C10H22) is hydrophobic and volatile, with a vapor pressure of 1.73 mmHg .
    • This compound, being amine-functionalized, likely has higher polarity and water solubility compared to plain decane.

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